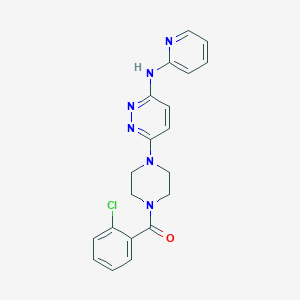
(2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19ClN6O and its molecular weight is 394.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone , with the chemical formula C20H19ClN6O and a molecular weight of approximately 394.86 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyridazinyl Intermediate : This step involves reacting a pyridazine derivative with an appropriate amine to introduce the pyridin-2-ylamino group.
- Coupling with Piperazine : The pyridazinyl intermediate is reacted with piperazine under controlled conditions.
- Introduction of the Chlorophenyl Group : A substitution reaction introduces the chlorophenyl group, often utilizing chlorinated benzene derivatives as starting materials.
Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Its activity is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways, particularly in cancer and neurological disorders.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has shown efficacy in inhibiting cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that it significantly reduced the viability of cancer cells, suggesting its role as a promising lead compound for further development .
Neuropharmacological Effects
The compound has also been evaluated for neuropharmacological properties. It exhibits affinity for serotonin receptors, which may contribute to its potential use in treating mood disorders and anxiety-related conditions. Preliminary in vivo studies have suggested improvements in behavioral models of depression following administration .
Case Studies
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C20H19ClN6O
- Molecular Weight : 409.9 g/mol
- IUPAC Name : (2-chlorophenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
- Canonical SMILES : C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4Cl
This compound features a chlorophenyl group, a piperazine moiety, and a pyridazinyl structure, which contribute to its diverse reactivity and biological activity.
Chemistry
The compound serves as a versatile building block in organic synthesis. It is employed in:
- Synthesis of Complex Molecules : It is utilized in the construction of more complex organic compounds due to its reactive functional groups.
| Reaction Type | Description |
|---|---|
| Substitution | Participates in nucleophilic or electrophilic substitution reactions. |
| Coupling | Used in coupling reactions to create larger molecular frameworks. |
Biology
In biological research, this compound is investigated for its interactions with various biomolecules. Key applications include:
- Protein Interaction Studies : The compound has shown potential in modulating protein functions, particularly those involved in cell signaling pathways.
| Biological Target | Effect |
|---|---|
| MAP Kinases | Inhibition of p38 MAP kinase involved in inflammatory responses. |
| Receptors | Potential modulation of neurotransmitter receptors related to neurological functions. |
Medicine
The medicinal chemistry field has identified this compound as a candidate for drug development due to its:
- Therapeutic Potential : It exhibits properties that could be beneficial in treating diseases such as cancer and inflammatory disorders.
Case Studies
-
Inhibition of Cancer Cell Proliferation :
- A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by targeting specific kinases involved in cell division.
-
Anti-inflammatory Effects :
- Research indicated that the compound reduced cytokine production in inflammatory models, suggesting its potential use as an anti-inflammatory agent.
Industry
In industrial applications, the compound is explored for its utility in developing new materials:
- Polymer Science : Its unique chemical structure allows it to be incorporated into polymers with enhanced properties.
| Application Area | Description |
|---|---|
| Coatings | Used in formulations for protective coatings due to its stability and chemical resistance. |
| Material Development | Investigated for creating advanced materials with specific thermal or mechanical properties. |
特性
IUPAC Name |
(2-chlorophenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O/c21-16-6-2-1-5-15(16)20(28)27-13-11-26(12-14-27)19-9-8-18(24-25-19)23-17-7-3-4-10-22-17/h1-10H,11-14H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUDKWNDNAQTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













